molecular formula C6H5BrFN B1282679 2-(Bromomethyl)-6-fluoropyridine CAS No. 100202-78-6

2-(Bromomethyl)-6-fluoropyridine

Cat. No. B1282679
Key on ui cas rn: 100202-78-6
M. Wt: 190.01 g/mol
InChI Key: ADYKBYXVMBDQQX-UHFFFAOYSA-N
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Patent
US07968587B2

Procedure details

Add NBS (35.6 g, 0.20 mole) to a solution of 6-fluoro-2-methylpyridine (20 mL, 0.19 mole) in EtOAc (400 mL) at room temperature. When the temperature reaches 45° C., add AIBN (400 mg, 2.4 mmol). Heat the mixture at 65° C. for 6 h, then cool to room temperature and add hexane (1 L). Remove the white precipitate by filtration and wash the solid with hexane/EtOAc (1:1). Wash the filtrate with small amounts of aqueous Na2S2O3, NaHCO3, and brine. Dry the organics (Na2SO4), filter, then remove most of the solvent under vacuum at room temperature. Transfer the remaining solution to a distillation set-up. Remove the remaining solvent by distilling at atmospheric pressure, followed by the unreacted starting material at 80 mm (bp ca 70° C.; 11.2 g) and then the title product at 1 mm (bp ca 75° C.; 12.1 g, 32%). NMR (300 MHz; CDCl3): 7.82 (1H; dd); 7.35 (1H; dd); 6.90 (1H; dd); 4.50 (2H; s).
Name
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[N:15]=[C:14]([CH3:16])[CH:13]=[CH:12][CH:11]=1.CC(N=NC(C#N)(C)C)(C#N)C.CCCCCC>CCOC(C)=O>[Br:8][CH2:16][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([F:9])[N:15]=1

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
20 mL
Type
reactant
Smiles
FC1=CC=CC(=N1)C
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaches 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CUSTOM
Type
CUSTOM
Details
Remove the white precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash the solid with hexane/EtOAc (1:1)
WASH
Type
WASH
Details
Wash the filtrate with small amounts of aqueous Na2S2O3, NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove most of the solvent under vacuum at room temperature
CUSTOM
Type
CUSTOM
Details
Remove the remaining solvent
DISTILLATION
Type
DISTILLATION
Details
by distilling at atmospheric pressure

Outcomes

Product
Name
Type
Smiles
BrCC1=NC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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